molecular formula C10H10O B052770 1-Tetralone CAS No. 529-34-0

1-Tetralone

Cat. No.: B052770
CAS No.: 529-34-0
M. Wt: 146.19 g/mol
InChI Key: XHLHPRDBBAGVEG-UHFFFAOYSA-N
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Description

1-Tetralone, also known as 3,4-dihydro-2H-naphthalen-1-one, is a bicyclic aromatic hydrocarbon and a ketone. Structurally, it can be regarded as a benzo-fused cyclohexanone. It is a colorless oil with a faint odor and is insoluble in water but soluble in organic solvents . The carbon skeleton of this compound is found in natural products such as Aristelegone A, which is used in traditional Chinese medicine .

Mechanism of Action

Target of Action

1-Tetralone is a bicyclic aromatic hydrocarbon and a ketone . It is used as a starting material for agricultural and pharmaceutical agents . The carbon skeleton of this compound is found in natural products such as Aristelegone A (4,7-dimethyl-6-methoxy-1-tetralone) from the family of Aristolochiaceae used in traditional Chinese medicine . .

Mode of Action

It is known that this compound can be reduced via a birch reduction with lithium in liquid ammonia to 1,2,3,4-tetrahydronaphthalene . This suggests that it may interact with its targets through reduction reactions.

Biochemical Pathways

This compound is involved in several biochemical pathways. For instance, it is used in the synthesis of 1-naphthol by aromatization, upon contact with platinum catalysts at 200 to 450 °C . 1-Naphthol is the starting material for the insecticides carbaryl and the beta-blockers propranolol .

Pharmacokinetics

It is known that this compound is a colorless oil with a faint odor , suggesting that it may have good solubility in organic solvents .

Result of Action

It is known that this compound is used as a starting material for agricultural and pharmaceutical agents , suggesting that it may have a wide range of effects depending on the specific agent being synthesized.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound involves reactions that are catalyzed by specific substances such as polyphosphoric acid and methanesulfonic acid , suggesting that the presence and concentration of these substances in the environment can influence the action of this compound. Furthermore, the synthesis of this compound can be influenced by temperature, as it is used in the synthesis of 1-naphthol by aromatization, upon contact with platinum catalysts at 200 to 450 °C .

Biochemical Analysis

Biochemical Properties

1-Tetralone interacts with various biomolecules in biochemical reactions. For instance, it has been found to play a role in the production of deposits in the autoxidation of teralin/dodecane . The halogenated this compound or 6-amino-1-tetralone chalcone derivatives were synthesized and evaluated for inhibitory effects against ROS production in LPS-stimulated RAW 264.7 macrophages .

Cellular Effects

The cellular effects of this compound have been studied in the context of cancer cells. For example, 7-methoxy-1-tetralone (MT) has shown anti-proliferative and anti-migratory effects in hepatocellular carcinoma (HCC) cells . MT treatment significantly suppressed the cell proliferative and migratory potentials of HepG2 cells, and induced HepG2 cell apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves a variety of interactions at the molecular level. For instance, a proton-coupled electron transfer mediated by an organic photoredox catalyst enables a metal-free ring expansion of cyclopropanols containing a pendant styrene moiety to provide this compound and 1-benzosuberone derivatives depending on the substitution pattern of the alkene moiety .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in the context of its oxidation. The aerobic α-hydroxylation of 2-Me-1-tetralone was investigated in imidazol-based ionic liquids (ILs), where reactions in 1-alkyl-3-methylimidazolium tetrafluoroborates were found to generate considerable products .

Subcellular Localization

One study found that a nitrogen mustard-based 2-benzylidene-1-tetralone was located in lysosomes and nuclei

Preparation Methods

1-Tetralone can be synthesized through various methods:

    Oxidation of 1,2,3,4-tetrahydronaphthalene: This method involves the autoxidation of 1,2,3,4-tetrahydronaphthalene with atmospheric oxygen, forming 1-hydroperoxide.

    Friedel-Crafts Reactions: The starting compound 4-phenylbutanoic acid can be synthesized from 3-benzoylpropanoic acid via catalytic hydrogenation.

    Continuous-flow synthesis: This method has been adopted for the synthesis of 7-methoxy-1-tetralone, an important intermediate for the opioid analgesic drug (-)-dezocine.

Chemical Reactions Analysis

1-Tetralone undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-Tetralone can be compared with other similar compounds such as 4-chromanone:

Similar compounds include:

  • 4-Chromanone
  • 1-Naphthol
  • 1-Tetralol

This compound stands out due to its unique structure and diverse applications in pharmaceuticals, biological research, and industrial processes.

Properties

IUPAC Name

3,4-dihydro-2H-naphthalen-1-one
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InChI

InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2
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InChI Key

XHLHPRDBBAGVEG-UHFFFAOYSA-N
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Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1
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Molecular Formula

C10H10O
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DSSTOX Substance ID

DTXSID2027175
Record name 1,2,3,4-Tetrahydronaphthalen-1-one
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Molecular Weight

146.19 g/mol
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Physical Description

Liquid; [HSDB] Amber colored liquid; [MSDSonline]
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Boiling Point

255-257 °C @ 760 MM HG
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Flash Point

129 °C, 265 °F
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Solubility

INSOL IN WATER
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Density

1.0988 @ 16 °C/4 °C
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Vapor Pressure

0.01 [mmHg], 0.02 MM HG @ 20 °C
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Color/Form

LIQUID

CAS No.

529-34-0, 29059-07-2
Record name 1-Tetralone
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Melting Point

8 °C
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Synthesis routes and methods I

Procedure details

Synthetic Scheme III shows the procedure for preparation of 4,5-dihydrobenz[g]indazole compounds embraced by Formula I. In step 1, ethyl trifluoroacetate is reacted with base, such as 25% sodium methoxide in a protic solvent, such as methanol, and a 1-tetralone derivative (9) to give the intermediate diketone (10). In step 2, the diketone (10) in an anhydrous protic solvent, such as absolute ethanol or acetic acid, is treated with the free base or hydrochloride salt of a phenylhydrazine at reflux for 24 hours to afford a mixture of pyrazoles (11) and (12). Recrystallization gives the 4,5-dihydro benz[g]indazolyl-benzenesulfonamide (11). ##STR12##
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sodium methoxide
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Synthesis routes and methods II

Procedure details

The thus-obtained metal complex (1.5 mM) was dispersed as a catalyst in water. Tetralin (15 mM) was dispersed therein as a reaction substrate, and the mixture was shaked in an atmosphere of oxygen at 1 atmospheric pressure to produce tetralol and tetralone. After 24 hours, concentration of tetralin was decreased to 30 % or less based on the initial concentration.
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complex
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Synthesis routes and methods III

Procedure details

212 mg (1.60 mmol) of 1,2,3,4-tetrahydronaphthalene in 1.1 ml of acetone were reacted analogously to Example 1 with 71 mg (0.53 mmol) of 1-hydroxy-1H-benzotriazole in 3 ml of acetone and 15 ml of an aqueous solution of 2 mg/ml laccase from Trametes versicolor. After a reaction time of 24 hours, the reaction solution was extracted with chloroform and examined by NMR spectroscopy. Yield 42% of 1-tetralone and 6% of 5-hydroxytetralin (approx. 90% yield of 1-tetralone based on conversion).
Quantity
212 mg
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71 mg
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[Compound]
Name
aqueous solution
Quantity
15 mL
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reactant
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1.1 mL
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3 mL
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solvent
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Yield
42%
Yield
90%

Synthesis routes and methods IV

Procedure details

The product from Example 66 (7.4 g) was cyclized with methanesulfonic acid (75 ml) at room temperature overnight. The reaction was poured onto water and extracted with methylene chloride. The organic layer was separated, washed with brine, dried and evaporated to afford 4.7 g impure tetralone. Purification was achieved by extraction with hot hexane to obtain 3.7 g pure compound.
Quantity
7.4 g
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reactant
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75 mL
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reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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